2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile
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Overview
Description
2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile is a fluorinated organic compound with the molecular formula C9H3F4NO2 It is known for its unique structural features, including the presence of four fluorine atoms and a benzodioxane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the fluorination of a benzodioxane derivative followed by the introduction of a nitrile group. The reaction conditions often require the use of fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) and may be carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. The nitrile group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carbonitrile
- 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxylic acid
- 2,2,3,3-Tetrafluoro-1,4-butanediol
Uniqueness
2,2,3,3-Tetrafluoro-1,4-benzodioxane-5-carbonitrile is unique due to its specific substitution pattern and the presence of both fluorine atoms and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C9H3F4NO2 |
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Molecular Weight |
233.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine-5-carbonitrile |
InChI |
InChI=1S/C9H3F4NO2/c10-8(11)9(12,13)16-7-5(4-14)2-1-3-6(7)15-8/h1-3H |
InChI Key |
VCINTZZVZJZSJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(C(O2)(F)F)(F)F)C#N |
Origin of Product |
United States |
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